

Application Notes and Protocols for Studying Colistin-Lipopolysaccharide (LPS) Interactions

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Compound of Interest

Compound Name: Colistin

Cat. No.: B093849

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Introduction

Colistin, a polymyxin antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Its bactericidal activity is primarily initiated by a targeted interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria.[1][4][5] This interaction disrupts the membrane's integrity, leading to cell death.[1][4][6] Understanding the molecular details of the **colistin**-LPS interaction is crucial for combating emerging resistance and developing new therapeutic strategies.

The primary mechanism of action involves the positively charged **colistin** molecule binding electrostatically to the negatively charged phosphate groups of Lipid A, the anchor of LPS.[2][4][5][6] This binding competitively displaces divalent cations (Mg^{2+} and Ca^{2+}) that stabilize adjacent LPS molecules, thereby destabilizing the outer membrane.[2][4][5] Subsequently, **colistin**'s hydrophobic fatty acid tail inserts into the membrane, causing further disruption, increased permeability, leakage of cytoplasmic contents, and ultimately, cell lysis.[1][2][4] Recent evidence also suggests that **colistin** targets the small amount of LPS present in the cytoplasmic membrane to exert its bactericidal effect.[1][4][7]

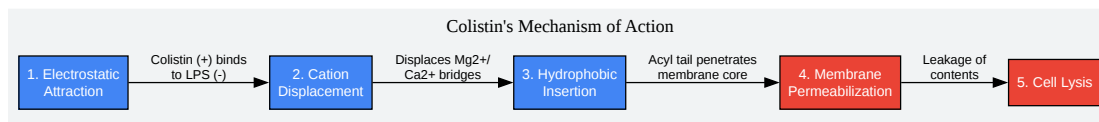
The rise of **colistin** resistance, often mediated by modifications to the LPS structure, presents a significant clinical challenge.[3][8] These modifications, such as the addition of phosphoethanolamine (pEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to Lipid A, reduce the

net negative charge of the LPS, thereby weakening its electrostatic interaction with **colistin**.[\[3\]](#)
[\[8\]](#)[\[9\]](#)[\[10\]](#)

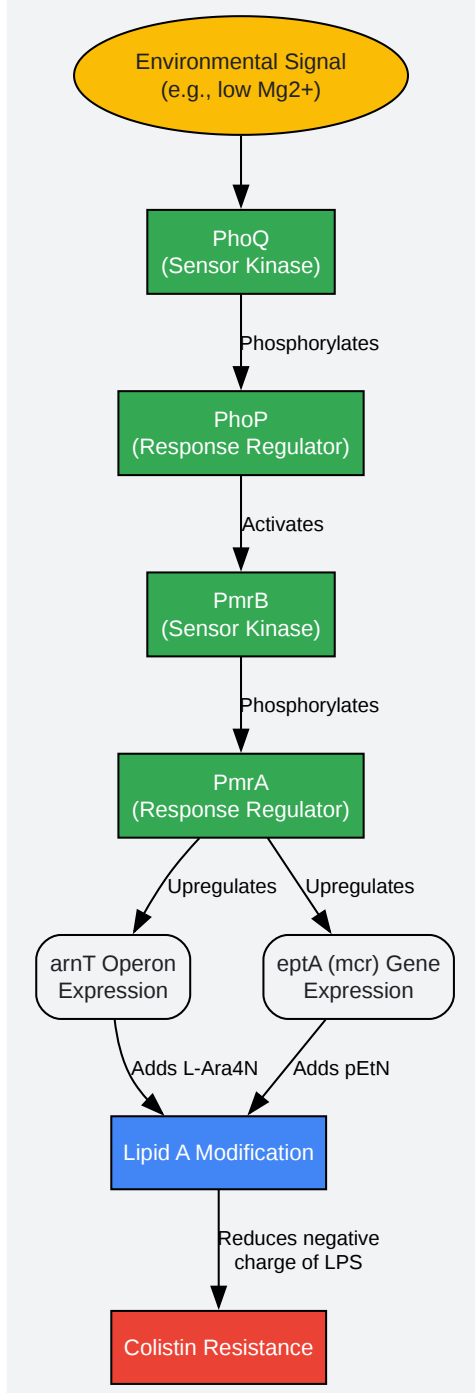
This document provides detailed protocols for key experiments used to investigate the **colistin**-LPS interaction and summarizes relevant quantitative data to aid researchers in this field.

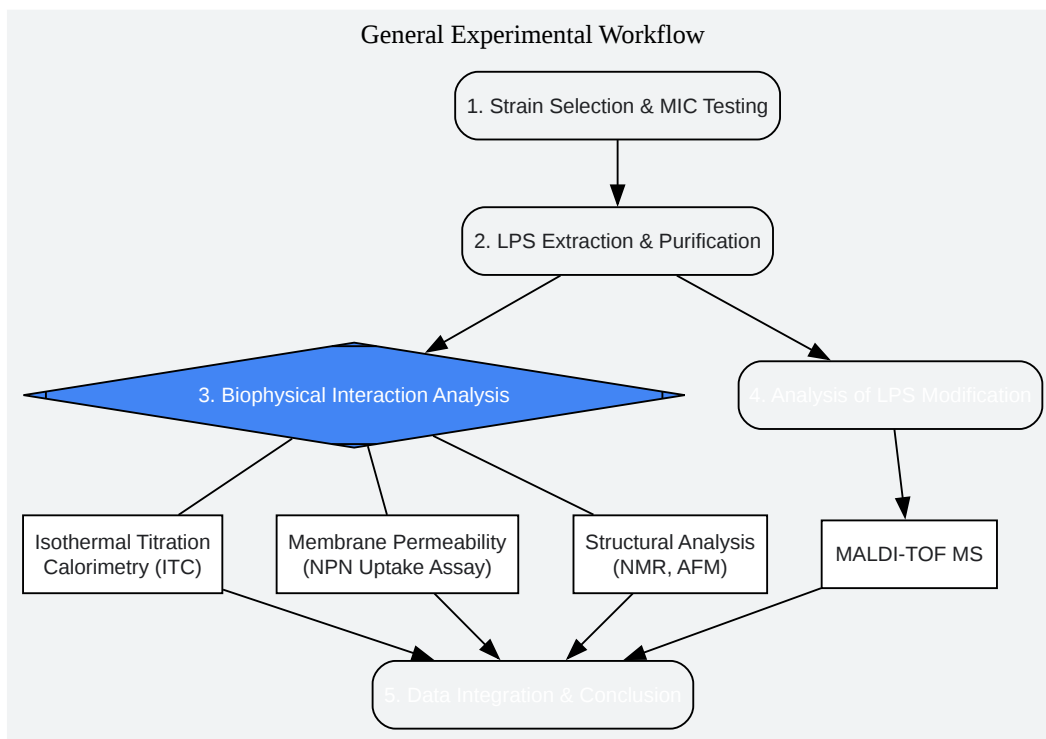
Mechanism of Action & Resistance Pathway

The interaction between **colistin** and the bacterial outer membrane is a multi-step process that is counteracted by specific resistance mechanisms.



LPS Modification Pathway (Resistance)





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